2-(5-(((tert-Butoxycarbonyl)amino)methyl)-4H-1,2,4-triazol-3-yl)acetic acid
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Overview
Description
2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in organic synthesis due to its unique structure, which includes a triazole ring and a Boc-protected amine group. The Boc group is commonly used in organic chemistry to protect amines during chemical reactions, allowing for selective transformations of other functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate precursor.
Introduction of the Boc-Protected Amine: The Boc group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Attachment of the Acetic Acid Moiety: The final step involves the attachment of the acetic acid group to the triazole ring, which can be achieved through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the acetic acid moiety can be replaced with other functional groups.
Oxidation and Reduction: The triazole ring can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Substitution: Various nucleophiles, depending on the desired substitution
Oxidation/Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid has several scientific research applications:
Biology: The compound can be used in the study of enzyme mechanisms and as a building block for peptide synthesis.
Industry: Used in the production of fine chemicals and as a precursor for various industrial processes.
Mechanism of Action
The mechanism of action of 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid involves the following steps:
Deprotection: The Boc group is removed under acidic conditions, revealing the free amine.
Interaction with Molecular Targets: The free amine can interact with various molecular targets, such as enzymes or receptors, depending on the specific application.
Pathways Involved: The compound can participate in various biochemical pathways, including those involving nucleophilic substitution and peptide bond formation.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-({[(tert-butoxy)carbonyl]amino}methyl)oxolan-3-yl]acetic acid
- 2-(2-{[(tert-butoxy)carbonyl]amino}pyridin-4-yl)acetic acid
- 2-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid
Uniqueness
2-[5-({[(tert-butoxy)carbonyl]amino}methyl)-4H-1,2,4-triazol-3-yl]acetic acid is unique due to its triazole ring structure, which imparts specific chemical properties and reactivity. The presence of the Boc-protected amine allows for selective deprotection and subsequent functionalization, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C10H16N4O4 |
---|---|
Molecular Weight |
256.26 g/mol |
IUPAC Name |
2-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-1,2,4-triazol-3-yl]acetic acid |
InChI |
InChI=1S/C10H16N4O4/c1-10(2,3)18-9(17)11-5-7-12-6(13-14-7)4-8(15)16/h4-5H2,1-3H3,(H,11,17)(H,15,16)(H,12,13,14) |
InChI Key |
RVJASIIZIAOORJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC(=NN1)CC(=O)O |
Origin of Product |
United States |
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